molecular formula C13H10F3NO2 B12898489 2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 114490-65-2

2-Phenyl-4-(prop-2-en-1-yl)-4-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12898489
CAS No.: 114490-65-2
M. Wt: 269.22 g/mol
InChI Key: OLLNMWAZLRCJGB-UHFFFAOYSA-N
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Description

4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an allyl phenyl ketone with a trifluoromethyl isocyanate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The allyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogens, acids, or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can introduce new groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-2-phenyl-4-methyl-oxazol-5(4H)-one
  • 4-Allyl-2-phenyl-4-chloromethyl-oxazol-5(4H)-one
  • 4-Allyl-2-phenyl-4-bromomethyl-oxazol-5(4H)-one

Uniqueness

4-Allyl-2-phenyl-4-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

CAS No.

114490-65-2

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

2-phenyl-4-prop-2-enyl-4-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C13H10F3NO2/c1-2-8-12(13(14,15)16)11(18)19-10(17-12)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

OLLNMWAZLRCJGB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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